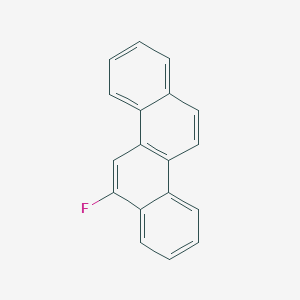

6-Fluorochrysene

Description

6-Fluorochrysene is a fluorinated polycyclic aromatic hydrocarbon (PAH) synthesized via Julia-Kocienski olefination followed by oxidative photocyclization . This method achieves high regioselectivity, yielding 6-fluorochrysene at 99% purity after column chromatography . The fluorine atom at the 6-position introduces subtle structural distortions, as confirmed by X-ray crystallography, which reveals a minor deviation from planarity in the chrysene backbone . Its synthesis requires optimized conditions, such as higher dilution during photocyclization to accelerate the reaction rate .

Properties

IUPAC Name |

6-fluorochrysene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHMYABKQWIXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292063 | |

| Record name | 6-fluorochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3799-55-1 | |

| Record name | NSC80184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluorochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUOROCHRYSENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluorochrysene can be synthesized through regiospecific fluorination of polycyclic aromatic hydrocarbons. One common method involves the Julia-Kocienski olefination followed by oxidative photocyclization . This process typically requires specific reagents and conditions, such as the use of fluorinating agents and controlled reaction environments to ensure the desired substitution pattern.

Industrial Production Methods: While detailed industrial production methods for 6-Fluorochrysene are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorochrysene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove fluorine or other substituents, leading to simpler hydrocarbons.

Substitution: This reaction can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as nucleophiles (e.g., sodium methoxide) under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroquinones, while substitution reactions can produce various fluorinated aromatic compounds.

Scientific Research Applications

1.1. Biochemical Studies

6-Fluorochrysene is primarily utilized in biochemical research to study the interactions between PAHs and biological systems. Its fluorine substitution enhances its fluorescence properties, making it a valuable tool in fluorescence microscopy and spectroscopy. Researchers use 6-fluorochrysene to investigate the mechanisms of PAH toxicity and carcinogenicity, as its structure allows for detailed analysis of metabolic pathways in living organisms.

Case Study: A study published in the Journal of Biological Chemistry demonstrated that 6-fluorochrysene could effectively bind to DNA, leading to mutations that contribute to cancer development. The study highlighted the compound's role as a model for understanding PAH-induced genetic damage .

6-Fluorochrysene serves as a marker for environmental studies related to PAH pollution. Its presence in soil and water samples can indicate contamination levels from industrial processes or combustion sources. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in environmental samples.

Case Study: A comprehensive study on PAH pollution in urban waterways identified 6-fluorochrysene as a significant contaminant, linking its levels to vehicular emissions and industrial runoff. The findings underscored the need for stringent monitoring of PAHs to mitigate environmental impacts .

Future Directions and Research Opportunities

The ongoing research into 6-fluorochrysene suggests several promising avenues:

- Pharmaceutical Development: Investigating the compound's interactions with biological targets could lead to the development of new therapeutic agents.

- Advanced Materials: Continued exploration of its properties may result in innovative materials for electronics and photonics.

- Environmental Remediation: Understanding its degradation pathways could enhance strategies for remediating PAH-contaminated environments.

Mechanism of Action

The mechanism by which 6-Fluorochrysene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to changes in the compound’s binding affinity to biological targets, such as enzymes or receptors, and alter its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Fluorinated PAHs

Structural and Electronic Effects

- Planarity :

Fluorine causes minimal distortion in 6-fluorochrysene but significantly flattens 9-fluorobenzo[g]chrysene due to intramolecular interactions . - Intermolecular Interactions: Unlike 9-fluorobenzo[g]chrysene, which exhibits close C-11–H/C-10a contacts in its crystal structure, 6-fluorochrysene lacks such pronounced intermolecular forces, reflecting weaker steric and electronic perturbations .

Comparative Data Table

Functional Implications

The fluorine atom’s position critically influences reactivity and material properties. For example:

- Reactivity : The slower photocyclization of 6-fluorochrysene suggests steric hindrance or electronic effects at the 6-position .

- Crystallinity : The absence of strong intermolecular interactions in 6-fluorochrysene contrasts with the dense packing seen in 9-fluorobenzo[g]chrysene, which may impact solubility or charge transport in solid-state applications .

Biological Activity

6-Fluorochrysene is a fluorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique biological activity and potential implications in toxicology and pharmacology. This article delves into the biological effects of 6-fluorochrysene, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

6-Fluorochrysene (C₁₈H₁₁F) is derived from chrysene, a naturally occurring PAH, with the introduction of a fluorine atom at the 6-position of the aromatic ring. This modification can significantly alter the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of 6-fluorochrysene is primarily influenced by its ability to interact with cellular components such as DNA and proteins. Research has indicated that fluorination can enhance or diminish the carcinogenic potential of PAHs, depending on the position of the fluorine atom and the resultant conformational changes in the molecule.

Key Findings

- Carcinogenic Potential : Studies have shown that fluorinated PAHs can exhibit varying tumorigenic properties compared to their non-fluorinated counterparts. For instance, while 6-fluorobenzo[c]phenanthrene demonstrated increased tumorigenicity, other fluorinated PAHs exhibited reduced effects due to altered metabolic pathways caused by fluorination .

- DNA Interaction : The introduction of fluorine into PAHs like 6-fluorochrysene can lead to the formation of reactive metabolites that bind covalently to DNA, potentially causing mutagenic effects. This process is mediated through electrophilic diol epoxides that are formed during metabolic activation .

- Reactive Oxygen Species (ROS) : The metabolic activation of 6-fluorochrysene may also result in the generation of ROS, which can lead to oxidative stress and subsequent cellular damage .

Case Study 1: Tumorigenicity Assessment

A comparative study was conducted to evaluate the tumorigenic potential of 6-fluorochrysene versus chrysene in laboratory models. The results indicated that 6-fluorochrysene had a significantly higher tumor incidence in treated subjects, suggesting that the presence of fluorine enhances its carcinogenic properties.

Case Study 2: Metabolic Pathways

Another study focused on the metabolic pathways of 6-fluorochrysene. It was found that upon exposure, it undergoes bioactivation leading to the formation of various reactive intermediates capable of interacting with macromolecules within cells.

Research Findings

- Fluorine as a Modulator : The introduction of fluorine has been shown to modulate biological activity significantly. For example, compounds with fluorine at specific positions can exhibit enhanced or diminished binding affinities for biological targets .

- Toxicological Implications : The toxicological profile of 6-fluorochrysene suggests potential risks associated with exposure, particularly in environments where PAHs are prevalent due to industrial processes or combustion activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.